N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride
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Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O3S and its molecular weight is 476.03. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling.
Mode of Action
This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) binding site. This allosteric binding enhances the receptor’s response to its natural ligand, acetylcholine .
Result of Action
The activation of the M4 receptor by this compound results in a leftward shift of the agonist concentration-response curve . This indicates an increase in the potency of the natural ligand, acetylcholine, in activating the M4 receptor. The exact molecular and cellular effects would depend on the specific physiological context, but could include changes in neuronal signaling or smooth muscle contraction.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-17-5-8-19(9-6-17)23(28)27(12-4-11-26-13-15-30-16-14-26)24-25-21-20(29-3)10-7-18(2)22(21)31-24;/h5-10H,4,11-16H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRTVUOSUZXAKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.